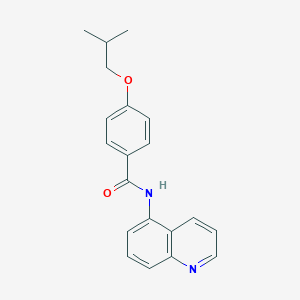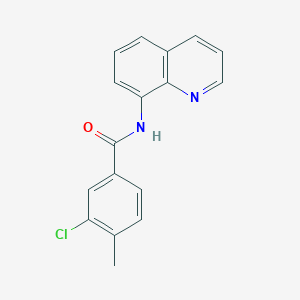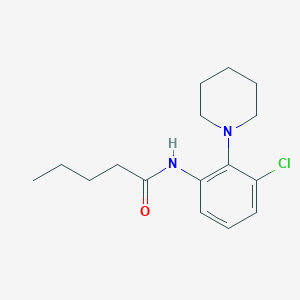![molecular formula C27H29N3O3 B244451 N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B244451.png)
N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide is not fully understood. However, it has been suggested that N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide exerts its biological effects by modulating the activity of various neurotransmitters and receptors in the brain, including serotonin, dopamine, and GABA receptors.
Biochemical and Physiological Effects:
N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, anxiolytic, antidepressant, and anti-tumor effects. These effects are thought to be mediated by the modulation of various neurotransmitters and receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide for lab experiments is its ability to exhibit a wide range of biological activities, making it a potential candidate for the treatment of various diseases. However, one of the main limitations of N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research and development of N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide. One potential direction is the further investigation of its neuroprotective effects for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another potential direction is the investigation of its anti-tumor effects for the treatment of various types of cancer. Additionally, the development of novel formulations and delivery methods for N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide may help to overcome its limitations and improve its efficacy for therapeutic applications.
Méthodes De Synthèse
The synthesis of N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide involves the reaction of 4-methylbenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-(3-methylphenoxy)acetic acid. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide has been shown to exhibit anticonvulsant and neuroprotective effects, making it a potential candidate for the treatment of epilepsy and other neurological disorders. In psychiatry, N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide has been shown to exhibit anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. In oncology, N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-(3-methylphenoxy)acetamide has been shown to exhibit anti-tumor effects, making it a potential candidate for the treatment of cancer.
Propriétés
Formule moléculaire |
C27H29N3O3 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C27H29N3O3/c1-20-6-8-22(9-7-20)27(32)30-16-14-29(15-17-30)24-12-10-23(11-13-24)28-26(31)19-33-25-5-3-4-21(2)18-25/h3-13,18H,14-17,19H2,1-2H3,(H,28,31) |
Clé InChI |
XGMGXXPVEVGPGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244368.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)






![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244388.png)

